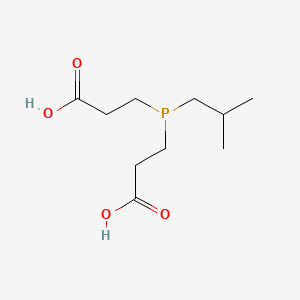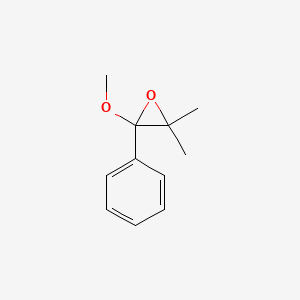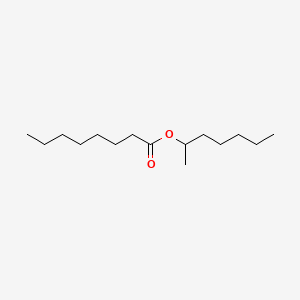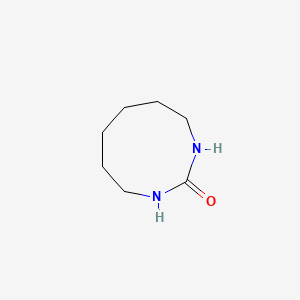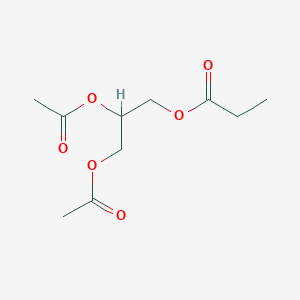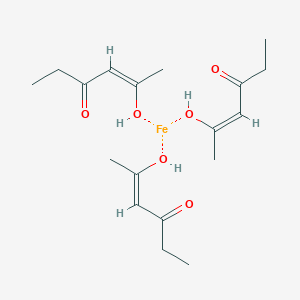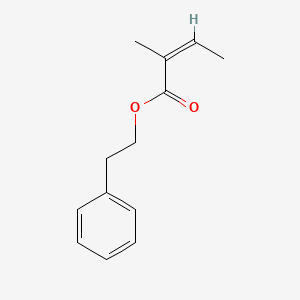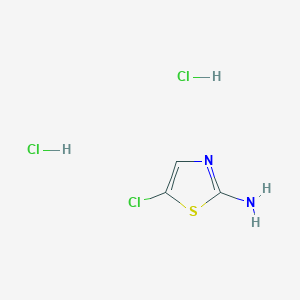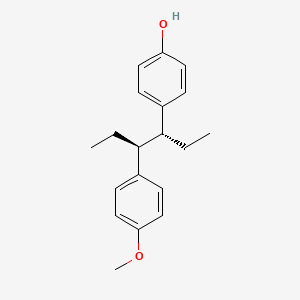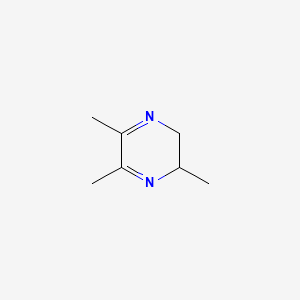
2,3-Dihydro-2,5,6-trimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N2. It is a member of the alkylpyrazine family, which are known for their aromatic properties and are often found in various food products. This compound is particularly noted for its nutty, roasted aroma and is used as a flavoring agent in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2,5,6-trimethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction typically occurs in an anhydrous ethanol medium at a controlled temperature of -5°C. The mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of Bacillus amyloliquefaciens. The fermentation conditions are optimized to maximize yield, with parameters such as temperature, pH, and nutrient concentration being carefully controlled .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and dihydropyrazines, which have applications in different industries .
Applications De Recherche Scientifique
2,3-Dihydro-2,5,6-trimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and antioxidant properties.
Industry: It is widely used as a flavoring agent in the food industry due to its aromatic properties
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,5,6-trimethylpyrazine involves its interaction with various molecular targets. It is known to act on specific enzymes, such as L-threonine-3-dehydrogenase, which catalyzes the oxidation of L-threonine. This reaction leads to the formation of intermediates that contribute to its biological activity .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-2,5,6-trimethylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds, it has a similar nutty aroma but differs in its substitution pattern.
2,5-Dimethylpyrazine: Commonly used as a flavor additive, it is found in foods like asparagus and tea.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented cocoa beans, it has a more complex aroma profile.
These compounds share similar aromatic properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
65826-70-2 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2,5,6-trimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3 |
Clé InChI |
YVYGFQPWNRTJNS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




